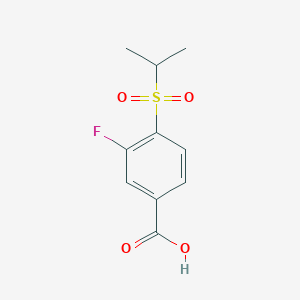
3-Fluoro-4-(propane-2-sulfonyl)-benzoic acid
Cat. No. B8479547
M. Wt: 246.26 g/mol
InChI Key: QLDMYJNVJGVAMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07205307B2
Procedure details


A capped scintillation vial containing a mixture of 158 mg (1.0 mmol) of 3,4-difluorobenzoic acid, 186 μL (2.0 mmol) of 2-propanethiol and 652 mg (2.0 mmol) of cesium carbonate in 2.5 mL of DMSO was heated at 50 C for 2.5 days. The reaction mixture was cooled to room temperature and partitioned between ethyl ether and 1M HCl. The organic phase was separated and washed with water and brine. The organic layer was dried (MgSO4) and concentrated in vacuo. The concentrated material was dissolved in 6 mL of THF and treated with a solution of 0.52 g (2.0 mmol) of 3-chloroperoxybenzoic acid (66% by weight) in 4 mL of DCM. The reaction mixture was stirred at rt overnight and then concentrated in vacuo. The residue was dissolved in 5% methanol/CHCl3 and absorbed onto SiO2. Chromatography on SiO2 (5% to 7% methanol/CHCl3) afforded 204 mg (83% yield) of 3-fluoro-4-(propane-2-sulfonyl)-benzoic acid as a white solid.


Name
cesium carbonate
Quantity
652 mg
Type
reactant
Reaction Step One




Yield
83%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1F)[C:5]([OH:7])=[O:6].CC(S)C.C(=O)([O-])[O-:17].[Cs+].[Cs+].Cl[C:23]1C=C(C=[CH:31][CH:32]=1)C(OO)=O.C[S:34](C)=[O:35]>C(Cl)Cl>[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[S:34]([CH:32]([CH3:31])[CH3:23])(=[O:35])=[O:17])[C:5]([OH:7])=[O:6] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
158 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(C(=O)O)C=CC1F
|
|
Name
|
|
|
Quantity
|
186 μL
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)S
|
|
Name
|
cesium carbonate
|
|
Quantity
|
652 mg
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
2.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0.52 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C(=O)OO)C=CC1
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at rt overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
A capped scintillation vial containing
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated at 50 C for 2.5 days
|
|
Duration
|
2.5 d
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
partitioned between ethyl ether and 1M HCl
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The concentrated material was dissolved in 6 mL of THF
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in 5% methanol/CHCl3
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
absorbed onto SiO2
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C(C(=O)O)C=CC1S(=O)(=O)C(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 204 mg | |
| YIELD: PERCENTYIELD | 83% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
